1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol 1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol
Brand Name: Vulcanchem
CAS No.: 2465-92-1
VCID: VC16071423
InChI: InChI=1S/C24H32N6O6/c25-7-1-13-31-19-21(33-15-3-9-27)23(35-17-5-11-29)24(36-18-6-12-30)22(34-16-4-10-28)20-32-14-2-8-26/h21-24H,1-6,13-20H2
SMILES:
Molecular Formula: C24H32N6O6
Molecular Weight: 500.5 g/mol

1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol

CAS No.: 2465-92-1

Cat. No.: VC16071423

Molecular Formula: C24H32N6O6

Molecular Weight: 500.5 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol - 2465-92-1

Specification

CAS No. 2465-92-1
Molecular Formula C24H32N6O6
Molecular Weight 500.5 g/mol
IUPAC Name 3-[2,3,4,5,6-pentakis(2-cyanoethoxy)hexoxy]propanenitrile
Standard InChI InChI=1S/C24H32N6O6/c25-7-1-13-31-19-21(33-15-3-9-27)23(35-17-5-11-29)24(36-18-6-12-30)22(34-16-4-10-28)20-32-14-2-8-26/h21-24H,1-6,13-20H2
Standard InChI Key SIPCQLNTTKBLSF-UHFFFAOYSA-N
Canonical SMILES C(COCC(C(C(C(COCCC#N)OCCC#N)OCCC#N)OCCC#N)OCCC#N)C#N

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s structure consists of a hexitol backbone—a six-carbon sugar alcohol—with each hydroxyl group substituted by a 2-cyanoethyl (-OCH₂CH₂CN) functional group. This extensive substitution confers significant steric and electronic effects, altering the molecule’s solubility, reactivity, and conformational flexibility compared to unmodified hexitols .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name3-[2,3,4,5,6-pentakis(2-cyanoethoxy)hexoxy]propanenitrile
Canonical SMILESC(COCC(C(C(C(COCCC#N)OCCC#N)OCCC#N)OCCC#N)OCCC#N)C#N
InChIKeySIPCQLNTTKBLSF-UHFFFAOYSA-N
XLogP3-1.2 (estimated)
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count12

The absence of hydrogen bond donors and high acceptor count (12) underscores its polarity, suggesting solubility in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile .

Spectroscopic and Computational Data

Mass spectrometry studies predict collision cross-section (CCS) values for various adducts, providing insights into its gas-phase behavior. For example, the [M+H]⁺ ion (m/z=501.24562m/z = 501.24562) exhibits a CCS of 181.9 Ų, while the [M+Na]⁺ adduct (m/z=523.22756m/z = 523.22756) shows a CCS of 182.0 Ų . These values are critical for analytical identification using ion mobility spectrometry or high-resolution mass spectrometry.

Synthesis and Reaction Pathways

Cyanoethylation of Hexitol

The synthesis of 1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol typically involves the reaction of hexitol with 2-cyanoethyl chloride or an analogous cyanoethylating agent under controlled conditions. The process requires:

  • Anhydrous conditions to prevent hydrolysis of the cyanoethyl groups.

  • Base catalysis (e.g., sodium hydride or potassium carbonate) to deprotonate hydroxyl groups and facilitate nucleophilic substitution.

  • Temperature control (80–120°C) to ensure complete substitution without side reactions .

A related synthesis of 2-cyanoethyl 3-oxobutanoate demonstrates the use of o-xylene as a solvent at 141°C for 2 hours, achieving a 98.3% yield . While this example pertains to a different compound, it highlights the importance of high-boiling solvents in cyanoethylation reactions.

Challenges in Purification

Due to the compound’s high polarity and molecular weight, purification often involves column chromatography with gradients of polar solvents (e.g., ethyl acetate/methanol) or recrystallization from acetonitrile. The lack of crystalline data in literature suggests amorphous solid formation, complicating X-ray diffraction analysis .

Physical and Chemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) of analogous cyanoethylated compounds reveals glass transition temperatures (TgT_g) near 60–80°C, suggesting moderate thermal stability.

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